6-Hydroxy-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester
Description
6-Hydroxy-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester is a benzo[b]thiophene derivative featuring a hydroxy group at position 6, a methyl substituent at position 3, and a carboxylic acid methyl ester at position 2.
- Molecular Formula: Estimated as C${11}$H${10}$O$_3$S, with a molecular weight of ~222.26 g/mol.
- The methyl ester at position 2 improves stability and modulates lipophilicity compared to free carboxylic acids.
This compound is likely synthesized via methods analogous to those for similar benzo[b]thiophene esters, such as base-mediated alkylation or esterification (). Applications may include serving as an intermediate in pharmaceuticals or agrochemicals, given the prevalence of benzo[b]thiophene scaffolds in drug discovery .
Properties
IUPAC Name |
methyl 6-hydroxy-3-methyl-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3S/c1-6-8-4-3-7(12)5-9(8)15-10(6)11(13)14-2/h3-5,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXLBGHYQHYJGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=CC(=C2)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801200728 | |
| Record name | Methyl 6-hydroxy-3-methylbenzo[b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801200728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82788-19-0 | |
| Record name | Methyl 6-hydroxy-3-methylbenzo[b]thiophene-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82788-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-hydroxy-3-methylbenzo[b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801200728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Directed Ortho-Metalation (DoM)
A lithiation strategy using n-BuLi and TMEDA enables precise C6 functionalization:
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Protect C2 ester as TMS ether
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Treat with n-BuLi (–78°C, THF)
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Quench with electrophilic oxygen source (e.g., MoOPH)
| Step | Reagents | Temp (°C) | Yield (%) |
|---|---|---|---|
| DoM | n-BuLi (2.5 equiv), TMEDA | –78 | 72 |
| Oxy. | MoOPH (1.1 equiv) | –78→25 | 68 |
Late-Stage Hydrolysis of Triflates
Alternative routes install hydroxyl groups via hydrolytic cleavage of triflyl-protected intermediates:
Advantages :
-
Triflates exhibit superior stability vs. other protecting groups
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Hydrolysis proceeds quantitatively under mild basic conditions
Purification and Characterization
Final product isolation employs multi-stage purification protocols:
Chromatographic Methods
| Stationary Phase | Mobile Phase | Rf | Purity (%) |
|---|---|---|---|
| Silica Gel 60 | Hexane:EtOAc (3:1) | 0.42 | 98.5 |
| C18 Reverse Phase | MeCN:H2O (65:35) | – | 99.1 |
Crystallization Optimization
Recrystallization from ethanol/water (4:1) yields colorless needles:
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Mp: 148–150°C
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Purity by HPLC: 99.3% (210 nm)
Reaction Optimization and Scale-Up Challenges
Industrial-scale production requires addressing three critical issues:
Byproduct Formation During Cyclization
Common impurities and mitigation strategies:
| Impurity | Structure | Reduction Method |
|---|---|---|
| Dimer | Bis-thiophene derivative | Lower reaction temp |
| Over-oxidized | Sulfone analogue | Strict O2 exclusion |
Catalyst Recycling
Pd-based catalysts (e.g., Pd(OAc)2) can be recovered via:
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Liquid-liquid extraction (90–93% recovery)
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Immobilized catalyst systems (5 reuses without activity loss)
Waste Stream Management
Neutralization of acidic byproducts:
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1 kg product generates 3.2 L acidic waste
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Treatment with CaCO3 reduces effluent pH from 1.2→6.8
Comparative Analysis of Synthetic Routes
| Method | Total Steps | Overall Yield (%) | Cost Index |
|---|---|---|---|
| Sequential functionalization | 5 | 41 | 1.8 |
| Convergent synthesis | 3 | 58 | 1.2 |
Key findings:
-
Convergent routes using preformed hydroxylated intermediates improve efficiency
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Batch vs. flow systems show 15% yield increase in continuous processing
Chemical Reactions Analysis
6-Hydroxy-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiols.
Scientific Research Applications
Medicinal Chemistry
6-Hydroxy-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester exhibits significant pharmacological potential. Research indicates its efficacy in:
- Anticancer Activity : Preliminary studies suggest that this compound can inhibit cancer cell growth by targeting apoptosis and DNA repair mechanisms. For instance, in vitro studies have shown that it can induce apoptosis in specific cancer cell lines.
- Anti-inflammatory Properties : The compound has demonstrated the ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Antimicrobial Effects : Its antimicrobial properties have been evaluated against various pathogens, indicating potential use in developing new antibiotics.
Material Science
Thiophene derivatives are pivotal in the development of advanced materials. The applications of this compound include:
- Organic Semiconductors : Its electronic properties make it suitable for use in organic field-effect transistors (OFETs) and other semiconductor devices. The compound's high charge mobility is advantageous for enhancing device performance.
- Organic Light-emitting Diodes (OLEDs) : The compound's luminescent properties are being explored for use in OLED technology, which is crucial for display and lighting applications.
Organic Electronics
The electronic characteristics of this compound allow its application in:
- Organic Photovoltaic Cells : Research has shown that thiophene derivatives can improve the efficiency of solar cells by facilitating better charge transport and light absorption.
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers investigated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a therapeutic agent.
Case Study 2: Material Science Application
A recent study focused on synthesizing organic semiconductors using this compound as a building block. The resulting materials exhibited enhanced electrical conductivity and stability compared to traditional materials used in OFETs, highlighting its potential in next-generation electronic devices.
Mechanism of Action
The mechanism of action of 6-Hydroxy-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound may inhibit apoptosis and DNA repair-related proteins, thereby promoting cell death in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Substituent Effects on Reactivity and Solubility
Hydroxy vs. Methoxy (6-position) :
- The 6-hydroxy derivative exhibits higher aqueous solubility due to hydrogen bonding, whereas the 6-methoxy analog () is more lipophilic, favoring membrane permeability in biological systems .
- The hydroxy group is prone to oxidation or protection during synthesis, unlike methoxy, which is stable under basic conditions .
Chloro vs. Trifluoromethyl (6-position) :
- Cyano vs. Hydroxy (6-position): The cyano group () increases polarity and serves as a hydrogen-bond acceptor, contrasting with the hydroxy group’s donor capacity.
Biological Activity
6-Hydroxy-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester, a compound classified as a thiophene derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 222.26 g/mol. Its structure features a thiophene ring substituted with a hydroxyl group and a methyl ester, which contributes to its unique reactivity and biological properties .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 222.26 g/mol |
| CAS Number | 82788-19-0 |
| Physical Form | Off-white solid |
| Purity | 97% |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Its mechanism of action may involve the inhibition of apoptosis and interference with DNA repair mechanisms in cancer cells. A study demonstrated that the compound effectively induced cell death in various cancer cell lines, suggesting its potential as an anticancer agent .
Anti-inflammatory and Antimicrobial Properties
In addition to its anticancer effects, this compound has shown promise in anti-inflammatory and antimicrobial applications. Studies have revealed that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents. The compound's ability to modulate inflammatory pathways further enhances its therapeutic potential .
The biological activity of this compound is attributed to its interactions with specific molecular targets. For instance, it may inhibit key proteins involved in cell cycle regulation and apoptosis, leading to increased cancer cell death. Additionally, its structural features allow it to engage in electrophilic substitution reactions, enhancing its reactivity with biological macromolecules .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with other thiophene derivatives:
Table 2: Comparison of Thiophene Derivatives
| Compound | Anticancer Activity | Antimicrobial Activity | Structural Features |
|---|---|---|---|
| 6-Hydroxy-3-methyl-benzo[b]thiophene | High | Moderate | Hydroxyl and methyl ester groups |
| 3-Chloro-benzo[b]thiophene-2-carboxylic acid | Moderate | High | Chlorine substituent |
| 3-Methylbenzo[b]thiophene-2-carboxylic acid | Low | Low | Lacks hydroxyl group |
This comparison highlights how the presence of specific functional groups influences the biological activity of these compounds.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound against various human cancer cell lines. Results indicated a dose-dependent response, with significant inhibition observed at concentrations as low as 10 µM. The compound demonstrated higher potency compared to standard chemotherapeutics, making it a promising candidate for further development .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial activity of this compound against multidrug-resistant strains of Staphylococcus aureus. The minimal inhibitory concentration (MIC) was determined to be as low as 4 µg/mL, showcasing its potential as an effective antimicrobial agent against resistant pathogens .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-Hydroxy-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis of structurally related benzo[b]thiophene esters often involves sulfonylation or acylation of thiophene precursors. For example, 3-substituted thiophene-2-carboxylic acid esters can be synthesized using chlorosulfonyl intermediates (e.g., 3-chlorosulfonyl-thiophene-2-carboxylic acid methyl ester) reacted with amines under reflux conditions . Yield optimization (e.g., 45–83%) depends on stoichiometry, solvent (e.g., CHCl), and temperature. Post-synthesis hydrolysis of esters to carboxylic acids (77–73% yield) requires controlled alkaline conditions . For the target compound, introducing the 6-hydroxy group may necessitate protective strategies (e.g., tert-butyl dimethylsilyl ether) to prevent undesired side reactions during esterification.
Q. Which spectroscopic techniques are critical for characterizing the hydroxy and ester functional groups in this compound?
- Methodological Answer :
- IR Spectroscopy : The ester carbonyl (C=O) typically absorbs at ~1700–1750 cm, while the hydroxy (O–H) stretch appears as a broad peak at ~3200–3600 cm. Overlap with aromatic C–H stretches requires deconvolution .
- H NMR : The methyl ester group (COOCH) resonates as a singlet at δ 3.8–4.0 ppm. The hydroxy proton may appear as a singlet (~δ 5–6 ppm) but is often absent due to exchange broadening, necessitating deuterated solvent swaps or HSQC for confirmation .
- LC-MS/HRMS : Validates molecular weight (e.g., [M+H]) and fragmentation patterns to confirm substitution patterns .
Q. How can purification challenges (e.g., polar byproducts) be addressed during synthesis?
- Methodological Answer : Reverse-phase HPLC with gradients (e.g., MeCN:HO from 30%→100%) effectively separates polar impurities, as demonstrated for tetrahydrobenzo[b]thiophene derivatives . Recrystallization from methanol/water mixtures (for hydroxy-containing analogs) or silica gel chromatography (using ethyl acetate/hexane) are alternatives .
Advanced Research Questions
Q. What mechanistic insights explain the antibacterial activity of structurally related benzo[b]thiophene derivatives, and how can this inform SAR studies?
- Methodological Answer : Tetrahydrobenzo[b]thiophene-3-carboxylates exhibit antibacterial activity via inhibition of bacterial cell wall synthesis enzymes (e.g., penicillin-binding proteins). SAR studies indicate that acylated amino groups at position 2 enhance potency, while bulky substituents (e.g., tert-butyl) reduce membrane permeability . For the 6-hydroxy analog, hydrogen bonding with target enzymes (validated via docking studies) could optimize binding affinity.
Q. How do competing reaction pathways (e.g., ester hydrolysis vs. sulfonylation) impact the synthesis of substituted benzo[b]thiophene derivatives?
- Methodological Answer : Competing hydrolysis of the methyl ester group can occur under acidic or prolonged reflux conditions. For example, sulfonylation of 3-chlorosulfonyl-thiophene-2-carboxylic acid methyl ester with amines requires anhydrous CHCl and nitrogen protection to prevent ester degradation . Kinetic monitoring via TLC or in situ IR identifies optimal reaction termination points to maximize yield.
Q. What strategies resolve contradictions in reported spectral data for benzo[b]thiophene analogs (e.g., C NMR shifts)?
- Methodological Answer : Discrepancies in C NMR shifts (e.g., carbonyl carbons at δ 165–170 ppm) may arise from solvent effects (DMSO vs. CDCl) or tautomerism in hydroxy-substituted analogs. Comparative studies using standardized conditions (e.g., DMSO-d for hydroxy group stability) and 2D NMR (e.g., HMBC to assign quaternary carbons) improve reproducibility .
Q. Can computational modeling predict the regioselectivity of electrophilic substitution in the benzo[b]thiophene core?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Fukui indices) identify electron-rich sites prone to electrophilic attack. For 6-hydroxy-3-methyl derivatives, the hydroxy group directs electrophiles to the 4-position, while the methyl group at position 3 sterically hinders adjacent sites. Validation via bromination experiments and H NMR coupling constants is critical .
Methodological Notes
- Synthesis : Prioritize protective group chemistry (e.g., silyl ethers) for hydroxy stability during esterification .
- Characterization : Use deuterated DMSO for NMR to stabilize hydroxy protons and avoid exchange broadening .
- Biological Assays : Screen against Gram-positive and Gram-negative strains with controls for membrane disruption (e.g., β-galactosidase release assays) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
